molecular formula C36H48N6O7 B13651026 H-DL-Phe-DL-Val-DL-Ala-DL-Pro-DL-Phe-DL-Pro-OH

H-DL-Phe-DL-Val-DL-Ala-DL-Pro-DL-Phe-DL-Pro-OH

Cat. No.: B13651026
M. Wt: 676.8 g/mol
InChI Key: GFEYWOGCSROPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-DL-Phe-DL-Val-DL-Ala-DL-Pro-DL-Phe-DL-Pro-OH is a synthetic peptide composed of a sequence of amino acids: phenylalanine (Phe), valine (Val), alanine (Ala), and proline (Pro). This peptide is characterized by the presence of both D- and L-forms of these amino acids, which are enantiomers, or mirror images of each other. The peptide sequence is capped at the N-terminus with a hydrogen (H) and at the C-terminus with a hydroxyl group (OH).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Phe-DL-Val-DL-Ala-DL-Pro-DL-Phe-DL-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, ensuring high throughput and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

H-DL-Phe-DL-Val-DL-Ala-DL-Pro-DL-Phe-DL-Pro-OH: can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized to form quinones.

    Reduction: The peptide bonds can be reduced under specific conditions.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of phenylalanine quinones, while reduction of peptide bonds can yield shorter peptide fragments.

Scientific Research Applications

H-DL-Phe-DL-Val-DL-Ala-DL-Pro-DL-Phe-DL-Pro-OH: has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism by which H-DL-Phe-DL-Val-DL-Ala-DL-Pro-DL-Phe-DL-Pro-OH exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Phe-DL-Val-DL-Ala-DL-Pro-DL-Phe-DL-Pro-OH: can be compared with other synthetic peptides containing similar amino acid sequences but different configurations or modifications.

  • Examples include peptides with all L-amino acids or those with additional functional groups.

Uniqueness

The uniqueness of This compound lies in its specific sequence and the presence of both D- and L-forms of amino acids. This configuration can impart unique structural and functional properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[2-[[1-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N6O7/c1-22(2)30(40-31(43)26(37)20-24-12-6-4-7-13-24)33(45)38-23(3)34(46)41-18-10-16-28(41)32(44)39-27(21-25-14-8-5-9-15-25)35(47)42-19-11-17-29(42)36(48)49/h4-9,12-15,22-23,26-30H,10-11,16-21,37H2,1-3H3,(H,38,45)(H,39,44)(H,40,43)(H,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEYWOGCSROPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.